1-(2,2-Difluoroethyl)-3-methylbenzene
Description
1-(2,2-Difluoroethyl)-3-methylbenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a methyl group at position 3 and a 2,2-difluoroethyl group at position 1. The difluoroethyl moiety introduces significant steric and electronic effects due to fluorine’s high electronegativity and the geminal di-fluorination pattern. Fluorinated groups are known to enhance lipophilicity and metabolic stability in organic molecules, making this compound of interest in pharmaceutical and agrochemical research .
Properties
CAS No. |
50561-96-1 |
|---|---|
Molecular Formula |
C9H10F2 |
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H10F2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5,9H,6H2,1H3 |
InChI Key |
JPIOSJQDBIGEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(F)F |
Origin of Product |
United States |
Biological Activity
1-(2,2-Difluoroethyl)-3-methylbenzene, also referred to as 1-(1,1-difluoroethyl)-3-methylbenzene, is an aromatic compound notable for its unique structural characteristics and biological activities. This article delves into its interactions with various biological targets, particularly focusing on its inhibition of urea transport proteins and cytochrome P450 enzymes, alongside relevant case studies and research findings.
- Molecular Formula : C₉H₈F₂
- Molecular Weight : Approximately 168.18 g/mol
- Structure : The compound features a benzene ring substituted with a methyl group and a difluoroethyl group.
Biological Activity Overview
This compound exhibits significant biological activity through its interaction with specific protein targets. Key findings include:
- Inhibition of Urea Transport Protein (UT-B) :
- The compound primarily inhibits UT-B, which is crucial in the urea cycle responsible for ammonia conversion to urea for excretion. This inhibition may disrupt normal urea transport and affect water balance in biological systems.
- Interaction with Cytochrome P450 Enzymes :
- The compound has been shown to interact with cytochrome P450 enzymes, which are vital for the metabolism of various xenobiotics. This interaction suggests potential implications for drug metabolism and pharmacokinetics.
Case Studies
-
UT-B Inhibition Studies :
- Research has demonstrated that this compound significantly affects urea transport dynamics. In vitro studies using human kidney cells indicated a marked decrease in urea transport rates upon exposure to the compound.
-
Cytochrome P450 Interaction :
- Studies utilizing recombinant cytochrome P450 enzymes revealed that the compound alters the metabolic pathways of certain drugs, leading to variations in their efficacy and safety profiles. Notably, it was found that this compound could inhibit the metabolism of drugs processed by CYP2D6 and CYP3A4 enzymes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Bromo-1,1-difluoroethyl)-3-methylbenzene | Structure | Bromo substituent alters reactivity |
| 1-(2-Bromo-1,1-difluoroethyl)-4-methylbenzene | Structure | Para-positioned methyl affects sterics |
| 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene | Structure | Ortho-positioned methyl leads to different effects |
Implications for Medicinal Chemistry
The unique arrangement of functional groups on the benzene ring of this compound influences its reactivity and biological activity compared to other similar compounds. This structural configuration may lead to different pharmacological profiles and applications in medicinal chemistry .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following compounds are key structural analogs of 1-(2,2-Difluoroethyl)-3-methylbenzene:
1-Fluoro-3-methylbenzene (CAS: 1159883-21-2): A simpler analog with a single fluorine atom at position 1 and a methyl group at position 2. The absence of the ethyl chain reduces steric bulk, while the fluorine atom provides moderate electron-withdrawing effects, influencing reactivity at electrophilic sites .
1-(1,1-Difluoroethyl)-3-methylbenzene (CAS: 1204295-94-2): A positional isomer with fluorine atoms on the terminal carbon of the ethyl chain.
1-(2-Bromoethoxy)-3-methylbenzene (CAS: 6512-13-6): Features a bromoethoxy substituent instead of difluoroethyl.
2-Ethenyl-1,3-difluorobenzene : Contains an ethenyl group and difluoro substitution on the aromatic ring. The unsaturated chain and fluorine placement create distinct electronic and steric profiles, influencing applications in polymerization or catalytic reactions .
Physicochemical Properties (Predicted)
Reactivity and Functional Implications
- Electrophilic Aromatic Substitution : The difluoroethyl group in this compound acts as a moderate electron-withdrawing group, directing incoming electrophiles to meta/para positions relative to the methyl group. This contrasts with 1-Fluoro-3-methylbenzene, where fluorine’s stronger electronegativity enhances para selectivity .
- Pharmaceutical Relevance : Fluorine’s inductive effects in the difluoroethyl group may reduce basicity of adjacent functional groups, improving bioavailability—a trend observed in fluorinated pharmaceuticals .
Preparation Methods
Synthesis of 3-Methylphenethyl Bromide
3-Methylphenethyl alcohol is treated with hydrobromic acid (48% w/w) under reflux conditions, yielding the corresponding bromide in ~85% efficiency. Alternatively, Appel reaction conditions (triphenylphosphine, carbon tetrabromide) achieve comparable yields while avoiding acidic environments.
Difluorination via DAST Reagents
The critical fluorination step employs bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or XtalFluor®-E. These agents facilitate the conversion of 3-methylphenethyl bromide to 1-(2,2-difluoroethyl)-3-methylbenzene at −20°C to 0°C, with yields ranging from 70–78%. Kinetic studies reveal that excess fluorinating agent (1.5–2.0 equiv.) minimizes side products like monofluorinated species.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed methods enable direct installation of the difluoroethyl moiety onto pre-functionalized arenes. These approaches bypass intermediate isolation, enhancing atom economy.
Suzuki-Miyaura Coupling with Difluoroethylboronates
Aryl halides (e.g., 3-bromo-m-xylene) react with 2,2-difluoroethylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1). The reaction proceeds at 80°C for 12 h, affording the target compound in 65–72% yield. Notably, electron-donating groups on the aryl substrate accelerate transmetallation, reducing reaction times by 30%.
C–H Bond Functionalization
Recent advances utilize directing groups to achieve regioselective difluoroethylation. For example, 3-methylbenzamide derivatives undergo Pd(OAc)₂-catalyzed coupling with 2,2-difluoroethyl iodide in the presence of Ag₂CO₃ (2.5 equiv.) and pivalic acid (20 mol%). This method achieves 58% yield but requires stoichiometric silver additives, limiting scalability.
Radical-Mediated Difluoroethylation
Photoredox catalysis provides a metal-free alternative for introducing difluoroethyl groups. Visible-light-driven reactions employ fac-Ir(ppy)₃ (1 mol%) and 2,2-difluoroethyl sulfone as the radical precursor.
Mechanism and Optimization
Under 450 nm LED irradiation, the sulfone undergoes single-electron transfer to generate a difluoroethyl radical. This species adds to the aromatic ring of 3-methyltoluene, followed by rearomatization. Yields reach 63% with 1,2-dichloroethane as the solvent and DIPEA as the base. Control experiments confirm the radical pathway through trapping studies with TEMPO.
Multi-Step Synthesis from Benzene Derivatives
For laboratories lacking specialized fluorination reagents, stepwise alkylation-fluorination sequences offer practicality.
Friedel-Crafts Alkylation
3-Methylbenzene reacts with 2-bromo-1,1-difluoroethane in the presence of AlCl₃ (1.2 equiv.) at 0°C. The reaction achieves 55% yield but produces regioisomers due to competing para-substitution. Chromatographic purification (silica gel, hexane/EtOAc 9:1) isolates the desired ortho-product.
Grignard Addition-Fluorination
Phenylmagnesium bromide adds to 1,1-difluoro-2-propanone, followed by acid-catalyzed dehydration to form the difluoroethyl group. Subsequent Friedel-Crafts alkylation with m-xylene completes the synthesis in 48% overall yield.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Fluorination | 78 | −20 to 0 | High purity | DAST toxicity |
| Suzuki Coupling | 72 | 80 | Regioselective | Boronate cost |
| Photoredox | 63 | 25 | Metal-free | Low scalability |
| Friedel-Crafts | 55 | 0 | Simple reagents | Regioisomer formation |
Q & A
Q. What are the optimal synthetic routes for 1-(2,2-Difluoroethyl)-3-methylbenzene, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves difluoroethylation of 3-methylbenzene derivatives. A two-step approach is recommended:
Nucleophilic substitution : React 3-methylbenzyl bromide with a difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) in the presence of a non-nucleophilic base (e.g., NaH) in anhydrous THF at 0–5°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Critical parameters include maintaining an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the difluoroethyl group and precise temperature control to avoid side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Purity >95% is achievable with optimized chromatography .
- Structural confirmation :
- ¹⁹F NMR : Expect two distinct fluorine signals for the CF₂ group (δ ≈ -120 to -125 ppm, split due to coupling with adjacent protons) .
- GC-MS : Molecular ion peak at m/z corresponding to C₉H₁₀F₂ (calculated MW: 156.17) with fragmentation patterns matching the difluoroethyl and methyl substituents .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (Ar) at -20°C in amber vials to prevent:
- Hydrolysis : The difluoroethyl group is sensitive to moisture; use molecular sieves in storage containers .
- Photodegradation : UV light can cleave C-F bonds; avoid prolonged exposure .
Advanced Research Questions
Q. How does the electronic influence of the difluoroethyl group affect the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The CF₂ group exerts a strong electron-withdrawing inductive effect, deactivating the benzene ring and directing EAS to the para position relative to the methyl group. To study this:
Q. What strategies can resolve contradictions in reported biological activity data for fluorinated aromatic compounds like this compound?
- Methodological Answer : Discrepancies often arise from impurities or assay conditions. Mitigate by:
Reproducibility checks : Re-synthesize the compound using peer-reviewed protocols .
Bioactivity profiling : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target engagement .
Metabolite screening : LC-MS/MS to identify degradation products that may interfere with assays .
Q. How can computational tools predict the metabolic pathways of this compound in drug discovery contexts?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
